N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(5-(2-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a pyrazolo-pyrimidinone derivative with a substituted acetamide moiety. Its core structure features a bicyclic pyrazolo[3,4-d]pyrimidin-4-one scaffold, modified at the 5-position with a 2-methylbenzyl group and at the 1-position with an ethyl linker bearing a thiophen-2-yl acetamide substituent.
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15-5-2-3-6-16(15)13-25-14-23-20-18(21(25)28)12-24-26(20)9-8-22-19(27)11-17-7-4-10-29-17/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSRRHDZBTYIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide (RN: 1171887-33-4)
- Key Differences: Substitution at the pyrazolo-pyrimidinone core: The 2,3-dimethylphenyl group replaces the 2-methylbenzyl group, altering steric and electronic properties. Additional methyl group at the pyrazole ring (position 3), which may influence solubility and binding interactions .
Pyrano[2,3-d]thiazoles and Thiazolo[3,2-a]pyridines
- Key Differences: Core heterocycle: Pyrano-thiazoles and thiazolo-pyridines lack the pyrazolo-pyrimidinone scaffold, leading to divergent reactivity and pharmacokinetic profiles. Functional groups: These compounds often incorporate cyanoacetamide or benzylidenehydrazineyl groups, unlike the thiophene-acetamide in the target compound .
Physicochemical and Spectroscopic Comparisons
NMR Profiling
- Evidence from Rapamycin Analogs :
- In studies comparing rapamycin (Rapa) with derivatives (e.g., compounds 1 and 7), chemical shift differences in NMR spectra (regions A: positions 39–44; B: positions 29–36) were attributed to substituent-induced changes in chemical environments .
- Implication for Target Compound : The 2-methylbenzyl and thiophen-2-yl groups in the target molecule likely perturb NMR signals similarly, particularly in regions sensitive to aromatic and heteroaromatic substituents .
Lumping Strategy for Similar Compounds
- Concept: Organic compounds with analogous structures (e.g., shared pyrazolo-pyrimidinone cores) may exhibit similar physicochemical behaviors, enabling lumping into surrogate categories for simplified modeling .
- Application : The target compound and its 2,3-dimethylphenyl analog (RN: 1171887-33-4) could be grouped as surrogates in computational studies due to their structural congruence .
Research Findings and Data Tables
Table 1: Key Structural Features of Comparable Compounds
Table 2: NMR Chemical Shift Comparisons (Selected Regions)
| Compound | Region A (ppm) | Region B (ppm) | Notable Shifts |
|---|---|---|---|
| Rapamycin | 1.2–1.5 | 2.8–3.1 | Baseline for unmodified core |
| Compound 1 | 1.4–1.7 | 3.0–3.3 | Shift in Region A due to methyl groups |
| Compound 7 | 1.3–1.6 | 2.9–3.2 | Minor shifts vs. Rapa in Region B |
Implications for Drug Design
- Electronic Effects: The thiophen-2-yl acetamide moiety contributes to π-π stacking interactions, a feature shared with antimicrobial pyrano-thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
